molecular formula C25H23NO B5062507 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No. B5062507
M. Wt: 353.5 g/mol
InChI Key: MKQHDZXEGIWABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMAPT belongs to the class of acridinone compounds and has been studied extensively for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not fully understood. However, it is believed to work through the inhibition of the transcription factor NF-kB. NF-kB is a key regulator of inflammation and is also involved in the regulation of cell growth and survival. By inhibiting NF-kB, 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is believed to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is its potential as a therapeutic agent for cancer and inflammation. It has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of research is the development of more efficient synthesis methods for 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. Another area of research is the study of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in combination with other anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one and its potential therapeutic applications.

Synthesis Methods

9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can be synthesized through a series of chemical reactions starting from 2,3-dihydro-1H-inden-1-one. The synthesis involves the conversion of 2,3-dihydro-1H-inden-1-one to 2,3-dihydro-1H-inden-2-ol, followed by the oxidation of the hydroxyl group to form 2,3-dihydro-1H-inden-2-one. The final step involves the reaction of 2,3-dihydro-1H-inden-2-one with 4-phenyl-2-butanone in the presence of a base to form 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one.

Scientific Research Applications

9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been extensively studied for its potential therapeutic properties. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

9,9-dimethyl-12-phenyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c1-25(2)14-20-24(21(27)15-25)22(17-9-4-3-5-10-17)23-18-11-7-6-8-16(18)12-13-19(23)26-20/h3-13,22,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQHDZXEGIWABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

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